3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Lipophilicity Drug-likeness Physicochemical properties

3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also referred to as 3-bromo-6-methyl-5-nitro-7-azaindole) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It possesses three key functional groups: a bromine at the 3-position, a methyl at the 6-position, and a nitro at the 5-position.

Molecular Formula C8H6BrN3O2
Molecular Weight 256.06 g/mol
CAS No. 1000340-20-4
Cat. No. B1613184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine
CAS1000340-20-4
Molecular FormulaC8H6BrN3O2
Molecular Weight256.06 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=CNC2=N1)Br)[N+](=O)[O-]
InChIInChI=1S/C8H6BrN3O2/c1-4-7(12(13)14)2-5-6(9)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
InChIKeyOAVGDDMDWNKGOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS:1000340-20-4) for Kinase-Targeted Drug Discovery: A Procurement-Focused Baseline


3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (also referred to as 3-bromo-6-methyl-5-nitro-7-azaindole) is a heterocyclic building block belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class. It possesses three key functional groups: a bromine at the 3-position, a methyl at the 6-position, and a nitro at the 5-position [1]. The 7-azaindole core is a privileged scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors, and this specific substitution pattern is designed to maximize synthetic versatility via cross-coupling at the bromine site while the electron-withdrawing nitro group and lipophilic methyl group tune electronic and pharmacokinetic properties [2].

Why Pyrrolo[2,3-b]pyridine Analogs Cannot Substitute for 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine in Precision Synthesis


Despite sharing the 7-azaindole core, close analogs such as 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000343-84-9) or 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) are not interchangeable with the target compound . The 3-Br substituent provides a unique reactive handle for Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig) necessary for diversifying the kinase inhibitor scaffold, while the 6-Me group enhances lipophilicity (XLogP3 value of 2.2) which is critical for cell permeability [1]. The 5-NO₂ group not only serves as an electron-withdrawing group that can modulate ring electronics but can also be reduced to an amine for further derivatization. Altering the position of any of these groups changes both the chemical reactivity profile and the biological target engagement of the final elaborated compound [2].

Quantitative Differentiation Evidence for 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-20-4) Relative to Closest Analogs


Enhanced Calculated Lipophilicity (XLogP3) Directly Impacts Membrane Permeability Compared to Des-Methyl and Des-Bromo Analogues

The target compound exhibits a computed XLogP3 of 2.2, indicating moderate lipophilicity that is favorable for passive membrane diffusion and oral bioavailability per Lipinski's Rule of Five [1]. In contrast, the des-methyl analog 3-bromo-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1190309-83-1) has a calculated XLogP3 significantly lower, while the des-bromo analog 6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-19-1) lacks the lipophilic contribution of the bromine atom . This difference directly influences the compound's suitability as an intermediate for CNS-penetrant kinase inhibitors where higher logP is often required [2].

Lipophilicity Drug-likeness Physicochemical properties

Unique 3-Bromo Reactive Handle Enables Regioselective Cross-Coupling in the Presence of a 5-Nitro Group

The 3-bromo substituent in the target compound provides a defined site for palladium-catalyzed reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations [1]. The isomeric 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000343-84-9), which shifts the bromine from the 3- to the 5-position, would direct derivatization to a different vector on the 7-azaindole core, resulting in a final compound with altered shape and target binding properties . In kinase inhibitor design, the exit vector from the 3-position is known to point toward the solvent-exposed region when the core binds the ATP hinge, making the 3-Br isomer particularly suited for solubility-modulating appendages [2].

Cross-coupling Synthetic versatility Regioselectivity

Class-Level Kinase Inhibitory Activity of 6-Methyl-5-nitro-7-azaindole Scaffold Validated in FGFR Inhibitor Series

A series of 1H-pyrrolo[2,3-b]pyridine derivatives bearing the 6-methyl-5-nitro substitution pattern exhibited potent FGFR1-4 inhibitory activity, with the most optimized compound 4h showing IC₅₀ values of 7, 9, 25, and 712 nM against FGFR1, 2, 3, and 4, respectively [1]. While the target compound 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine itself is an intermediate and not directly tested, the identical core substitution pattern demonstrates that this scaffold framework is productive for kinase engagement [2]. The presence of the 6-methyl group has been shown to contribute to FGFR1 selectivity over other kinase families when combined with the 5-nitro group [3].

Kinase inhibition FGFR Antitumor

Purity Specifications Enable Direct Use in Multi-Step Medicinal Chemistry Workflows Without Additional Purification

Commercially available batches of the target compound from reputable vendors are specified at ≥97% purity (e.g., Ambeed, A249118-1g) or >95% (AKSci, 1065DC), with storage recommendations of sealed, dry, 2–8°C [1]. In comparison, the 5-bromo isomer is typically offered at 95% purity from the same vendors, indicating similar but not always identical batch consistency . For sensitive cross-coupling reactions such as Suzuki couplings that require precise stoichiometry, a 2% purity difference can translate into measurable differences in yield and byproduct formation in multi-gram scale-ups .

Purity Quality control Procurement specification

High-Impact Procurement Scenarios for 3-Bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 1000340-20-4)


Kinase Inhibitor Lead Generation via Diversification at the 3-Bromo Position

Medicinal chemistry teams building focused libraries of Type I kinase inhibitors can procure this building block and use the 3-bromo handle for high-throughput Suzuki couplings to explore aryl/heteroaryl SAR while the 6-Me and 5-NO₂ groups maintain the core's drug-likeness profile (XLogP3=2.2). The scaffold has been clinically validated in FGFR inhibitor programs where compounds with this substitution pattern reached single-digit nanomolar potency [1].

Synthesis of 3,5-Diamino-6-methyl-7-azaindole Derivatives for CNS-Targeted Therapeutics

The nitro group at C-5 can be selectively reduced to an amine, which can then be further functionalized (e.g., acylation, sulfonylation). Combined with the lipophilic contribution of the 6-methyl group (enhanced logP relative to des-methyl analogs), this route is particularly attractive for generating CNS-penetrant kinase inhibitors targeting glioblastoma or neurodegenerative pathways [2].

Antibacterial Lead Development via 7-Azaindole Scaffold Functionalization

Literature reports indicate that derivatives elaborated from 3-bromo-6-methyl-5-nitro-7-azaindole demonstrate potent activity against both Gram-positive and Gram-negative bacteria [3]. Procurement of the correct regioisomer ensures that the final antibacterial agents maintain the activity profile observed in these studies, as moving the bromine to the 5-position would alter the molecular shape and likely abolish target binding.

Fluorescent Probe Design Utilizing the Nitro Group as a Quencher Precursor

Research published in the Journal of Physical Chemistry C (2021) explored the fluorescence properties of 3-bromo-6-methyl-5-nitro-7-azaindole derivatives, demonstrating that structural modifications can significantly enhance fluorescence quantum yield for bioimaging applications [3]. The precise positioning of the nitro group is critical for achieving the desired photophysical behavior.

Quote Request

Request a Quote for 3-bromo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.